molecular formula C23H16F3N3O B3500335 6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide

6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B3500335
M. Wt: 407.4 g/mol
InChI Key: LMIPCACFOZXYRX-UHFFFAOYSA-N
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Description

6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a trifluoromethyl group

Properties

IUPAC Name

6-methyl-2-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O/c1-14-5-10-19-17(12-14)18(13-21(29-19)20-4-2-3-11-27-20)22(30)28-16-8-6-15(7-9-16)23(24,25)26/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIPCACFOZXYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using carboxylic acid derivatives and amine precursors in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, boronic acids, trifluoromethylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Material Science: Its unique structural features make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core and trifluoromethyl group contribute to its binding affinity and specificity. It may inhibit or activate biological pathways by modulating the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Lacks the methyl group at the 6-position.

    6-methyl-2-(pyridin-2-yl)-N-phenylquinoline-4-carboxamide: Lacks the trifluoromethyl group.

    6-methyl-2-(pyridin-2-yl)-N-[4-(methyl)phenyl]quinoline-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Reactant of Route 2
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6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide

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